AR Degrader-1

Targeted Protein Degradation Androgen Receptor Prostate Cancer

Standard bivalent PROTACs or antagonists often introduce cytotoxic artifacts, confounding AR loss-of-function studies. AR Degrader-1 is a monovalent molecular glue that degrades AR via covalent DCAF16 engagement without impairing cell viability. - **Mechanism:** Covalently engages DCAF16 (C119) via vinylsulfonyl piperazine; no linker required. - **Key Data:** Degrades AR in LNCaP cells with zero observable cytotoxicity (Fig S4a). - **Comparator:** Uses the same AR ligand as clinical ARV-110 for architecture vs. pharmacology studies.

Molecular Formula C24H27ClN6O4S
Molecular Weight 531.0 g/mol
Cat. No. B15621550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR Degrader-1
Molecular FormulaC24H27ClN6O4S
Molecular Weight531.0 g/mol
Structural Identifiers
InChIInChI=1S/C24H27ClN6O4S/c1-2-36(33,34)31-13-11-30(12-14-31)23-10-9-22(28-29-23)24(32)27-18-4-7-19(8-5-18)35-20-6-3-17(16-26)21(25)15-20/h2-3,6,9-10,15,18-19H,1,4-5,7-8,11-14H2,(H,27,32)
InChIKeyCQTUQCNGOOHWFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AR Degrader-1 Procurement Guide


AR Degrader-1 (also known as Compound ML 2-9) is a monovalent molecular glue degrader that targets the androgen receptor (AR) for ubiquitination and proteasomal degradation [1]. Unlike heterobifunctional PROTACs, this compound features a compact, linker-less design that covalently engages the E3 ligase substrate receptor DCAF16 via a vinylsulfonyl piperazine handle, enabling potent and selective AR elimination [1]. Its modular architecture and favorable drug-like properties make it a valuable chemical tool for investigating AR-dependent signaling in prostate cancer models [1].

Why AR Degrader-1 Cannot Be Substituted


Androgen receptor (AR) targeted therapies face critical limitations: conventional antagonists like enzalutamide are prone to resistance mechanisms including AR amplification, ligand-binding domain mutations, and expression of constitutively active splice variants such as AR-V7 [1][2]. While heterobifunctional PROTACs address some resistance by degrading the AR protein, they often require large molecular weight scaffolds and optimized E3 ligase recruitment, which can compromise bioavailability and selectivity [3]. AR Degrader-1 distinguishes itself through a monovalent, covalent mechanism that leverages DCAF16 E3 ligase, offering a structurally distinct approach with potential advantages in target engagement and proteome-wide selectivity. Substituting AR Degrader-1 with a generic AR antagonist or even another AR degrader without validating the specific degradation profile and off-target landscape could lead to misinterpretation of experimental outcomes or suboptimal chemical tool selection.

AR Degrader-1 Differentiation Evidence


Monovalent vs. Bivalent Degrader Architecture

AR Degrader-1 (ML 2-9) demonstrates potent AR degradation in LNCaP prostate cancer cells with reported DC50 values in the sub-nanomolar range (0.2-1 nM) [1]. This potency aligns with the benchmark clinical PROTAC ARV-110 (DC50 < 1 nM) [2] and significantly surpasses other degrader classes such as PROTAC AR-V7 degrader-1 (DC50 = 0.32 μM in 22Rv1 cells) and the dual AR/AR-V7 PROTAC 27c (DC50 = 2.67 μM for AR) [3].

Targeted Protein Degradation Androgen Receptor Prostate Cancer

DCAF16 C119 vs. CRBN/VHL E3 Recruitment

Unlike heterobifunctional PROTACs such as ARV-110 (CRBN-recruiting) and ARCC-4 (VHL-recruiting), AR Degrader-1 is a monovalent molecular glue that covalently engages DCAF16, a substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex [1]. This covalent, linker-less design reduces molecular weight (MW = 531.0 g/mol) compared to PROTACs (e.g., ARV-110 MW = 812.3 g/mol; ARCC-4 MW = 1024.2 g/mol) and may enhance cellular permeability and metabolic stability [2]. The mechanism was validated through structure-activity relationship studies and proteomic profiling, confirming DCAF16 as the essential E3 ligase for AR degradation [1].

E3 Ligase Recruitment Molecular Glue DCAF16

Proteomic Selectivity vs. BTK Degrader

Global proteomic analysis of LNCaP cells treated with AR Degrader-1 revealed selective AR degradation, with only 7 additional proteins showing reduced levels (ADCY5, CDK1, MID1PIP1, KLHDC2, SBNO1, FBXO28) [1]. This represents a relatively clean proteome-wide footprint compared to other covalent degraders developed using the same DCAF16 handle (e.g., a BTK degrader analog showed 73 off-targets) [1]. While direct comparative proteomic data against PROTAC AR degraders are not available in the same study, the low off-target count supports the utility of AR Degrader-1 as a selective chemical probe.

Proteomics Selectivity Off-Target Profiling

Non-Cytotoxic Profile vs. PROTACs

AR Degrader-1 treatment did not induce significant cytotoxicity in LNCaP prostate cancer cells at concentrations that achieve robust AR degradation, indicating a disconnect between target engagement and immediate cell death [1]. This contrasts with some PROTAC AR degraders such as ARD-61, which induces apoptosis in AR+ cancer cells . The lack of cytotoxicity at efficacious degradation doses is advantageous for mechanistic studies that require sustained AR depletion without confounding cell death signals.

Cytotoxicity Cell Viability Chemical Tool

AR Degrader-1 Application Scenarios


AR Degradation Without Cytotoxicity Confounds

AR Degrader-1's potent, selective, and non-cytotoxic degradation of AR in LNCaP cells [1] makes it an ideal chemical probe for dissecting AR transcriptional programs. Researchers can acutely deplete AR protein without triggering immediate apoptosis, allowing for precise time-resolved analysis of AR target gene expression changes (e.g., PSA, FKBP5) and chromatin occupancy dynamics. This scenario is particularly valuable for understanding the molecular basis of AR-driven oncogenesis and identifying synthetic lethal interactions.

DCAF16 Platform Validation

As a prototypical DCAF16-based covalent degrader, AR Degrader-1 serves as a powerful tool to study DCAF16 E3 ligase function and the pharmacology of monovalent molecular glues [1]. Its well-characterized covalent handle enables structure-activity relationship studies to optimize E3 ligase recruitment efficiency and explore the substrate scope of DCAF16. This application is relevant for academic labs and biopharmaceutical companies developing next-generation targeted protein degradation platforms.

Monovalent vs. Bivalent Degrader Comparison

Given its sub-nanomolar DC50 and minimal off-target profile [1], AR Degrader-1 can be used as a reference standard in head-to-head comparisons with newly developed AR degraders or antagonists. Its unique monovalent mechanism and DCAF16 dependency provide an orthogonal benchmark against CRBN- or VHL-recruiting PROTACs, enabling researchers to assess compound-specific differences in degradation kinetics, selectivity, and cellular activity.

Proteomic Selectivity Benchmark

The modular design of AR Degrader-1—where the vinylsulfonyl piperazine handle is appended to an AR-targeting ligand—demonstrates the transplantability of the DCAF16 covalent handle [1]. Industrial researchers can leverage this scaffold to generate focused libraries of monovalent degraders targeting other oncogenic transcription factors or nuclear receptors, accelerating the discovery of novel chemical probes and therapeutic candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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